molecular formula C17H23BrN2OS B12265291 4-{1-[(4-Bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine

4-{1-[(4-Bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine

Cat. No.: B12265291
M. Wt: 383.3 g/mol
InChI Key: OQKMVJSILWCLNP-UHFFFAOYSA-N
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Description

4-{1-[(4-Bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine is a complex organic compound that features a piperidine ring, a bromophenyl group, and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(4-Bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4-bromobenzyl chloride with piperidine to form 1-(4-bromophenyl)methylpiperidine. This intermediate is then reacted with thiomorpholine-3-carbonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(4-Bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

4-{1-[(4-Bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Researchers might investigate its potential as a drug candidate, particularly for conditions where piperidine derivatives have shown efficacy.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-{1-[(4-Bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine would depend on its specific interactions with biological targets. It may bind to receptors or enzymes, altering their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)piperidine: This compound shares the piperidine and bromophenyl groups but lacks the thiomorpholine moiety.

    4-{1-[(2-Bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine: Similar structure but with a different position of the bromine atom on the phenyl ring.

Uniqueness

4-{1-[(4-Bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine is unique due to the presence of both the piperidine and thiomorpholine rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H23BrN2OS

Molecular Weight

383.3 g/mol

IUPAC Name

[1-[(4-bromophenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C17H23BrN2OS/c18-16-5-3-14(4-6-16)12-19-7-1-2-15(13-19)17(21)20-8-10-22-11-9-20/h3-6,15H,1-2,7-13H2

InChI Key

OQKMVJSILWCLNP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)Br)C(=O)N3CCSCC3

Origin of Product

United States

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